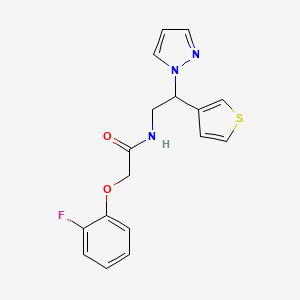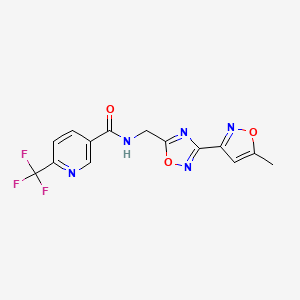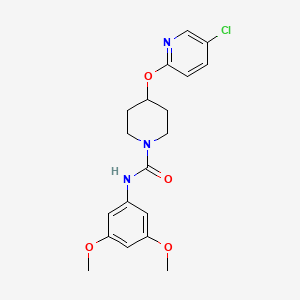
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide, also known as PTE-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PTE-1 is a small molecule that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively in various research studies.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses and cell proliferation. This compound has also been shown to inhibit the activation of MAPKs, which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1. This compound has also been shown to inhibit the activation of NF-κB and MAPKs in vitro.
In vivo studies have shown that this compound can reduce inflammation and pain in animal models of rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to inhibit tumor growth and metastasis in animal models of breast cancer, lung cancer, and colon cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide is its high purity and yield, which makes it suitable for use in various lab experiments. This compound is also stable and can be stored for long periods of time without degradation.
One of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments. This compound also has a relatively short half-life in vivo, which can limit its therapeutic potential.
Future Directions
There are several future directions for research on N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide. One area of research is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of research is the identification of the specific signaling pathways targeted by this compound and the development of more potent and selective inhibitors of these pathways.
In addition, further studies are needed to determine the safety and efficacy of this compound in humans. Clinical trials are needed to evaluate the potential of this compound as a therapeutic agent for inflammatory diseases and cancer.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis method of this compound has been optimized to yield high purity and high yield of the final product. This compound has been shown to have potential as an anti-inflammatory agent and anticancer agent, and its mechanism of action and physiological effects have been studied extensively. There are several future directions for research on this compound, including the development of this compound analogs and clinical trials to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide involves a multi-step process that starts with the reaction of 2-bromo-1-(thiophen-3-yl)ethanone with 1H-pyrazole in the presence of a base to yield 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethanone. This intermediate is then reacted with 2-fluorophenoxyacetic acid in the presence of a coupling agent to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide has been studied extensively for its potential therapeutic applications in various research studies. One of the main areas of research has been its potential as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has been the potential of this compound as an anticancer agent. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis and inhibit cell proliferation and migration, making it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-14-4-1-2-5-16(14)23-11-17(22)19-10-15(13-6-9-24-12-13)21-8-3-7-20-21/h1-9,12,15H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRGBPIYNBIIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=CSC=C2)N3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3aS,6aS)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2584011.png)
![4-[(4-chlorophenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2584012.png)
![3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B2584015.png)
![N-(3-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2584017.png)


![methyl 2-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2584023.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2584025.png)



![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2584032.png)
![(5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2584033.png)
